molecular formula C20H14ClN3OS B2960722 N-(benzo[d]thiazol-2-yl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide CAS No. 898350-79-3

N-(benzo[d]thiazol-2-yl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2960722
CAS No.: 898350-79-3
M. Wt: 379.86
InChI Key: DUEROGFXUMGRBK-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(benzo[d]thiazol-2-yl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide is studied for its potential biological activity. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of inflammatory and infectious diseases. Its ability to modulate biological pathways makes it a valuable tool in the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the creation of high-performance materials.

Future Directions

The future directions for research on “N-(benzo[d]thiazol-2-yl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide” could include further exploration of its biological activities, optimization of its synthesis, and investigation of its potential applications in medicine, particularly in the treatment of tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting with the reaction of benzo[d]thiazole-2-amine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pyridin-2-ylmethylamine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(benzo[d]thiazol-2-yl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-chloropropanamide

  • N-(benzo[d]thiazol-2-yl)-2-morpholinoethylamino benzamide

  • N-(benzo[d]thiazol-2-yl)-2-phenyl (2-piperidin-1-yl) ethylamino benzamide

Uniqueness: N-(benzo[d]thiazol-2-yl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c21-15-10-8-14(9-11-15)19(25)24(13-16-5-3-4-12-22-16)20-23-17-6-1-2-7-18(17)26-20/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEROGFXUMGRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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